molecular formula C16H11NS B187200 7H-Benzo[c]phenothiazine CAS No. 226-06-2

7H-Benzo[c]phenothiazine

Cat. No. B187200
CAS RN: 226-06-2
M. Wt: 249.3 g/mol
InChI Key: WUTNPRKQMZJXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-Benzo[c]phenothiazine is a heterocyclic compound that has been widely studied for its potential use in various scientific research applications. This compound is a member of the phenothiazine family and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 7H-Benzo[c]phenothiazine is not fully understood. However, it is believed that the compound interacts with various biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. This interaction may also result in the generation of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
7H-Benzo[c]phenothiazine has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess antioxidant properties, which may be attributed to its ability to scavenge reactive oxygen species. This compound has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 7H-Benzo[c]phenothiazine in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain biological systems.

Future Directions

There are several future directions for research on 7H-Benzo[c]phenothiazine. One area of research is the development of new fluorescent probes based on this compound for the detection of metal ions. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of new synthetic methods for the production of this compound may also be of interest.

Synthesis Methods

The synthesis of 7H-Benzo[c]phenothiazine is a multi-step process that involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone. The reaction is typically carried out in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

7H-Benzo[c]phenothiazine has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions such as copper and zinc and emit fluorescence upon binding. This property has been utilized in the development of sensors for the detection of metal ions in biological and environmental samples.

properties

CAS RN

226-06-2

Product Name

7H-Benzo[c]phenothiazine

Molecular Formula

C16H11NS

Molecular Weight

249.3 g/mol

IUPAC Name

7H-benzo[c]phenothiazine

InChI

InChI=1S/C16H11NS/c1-2-6-12-11(5-1)9-10-14-16(12)18-15-8-4-3-7-13(15)17-14/h1-10,17H

InChI Key

WUTNPRKQMZJXTR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2SC4=CC=CC=C4N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC4=CC=CC=C4N3

Other CAS RN

226-06-2

solubility

2.67e-07 M

Origin of Product

United States

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